5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide
Overview
Description
5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide, also known as Boc-L-Val-ONH2, is a commonly used compound in scientific research. It is a derivative of the naturally occurring amino acid valine and is often used as a building block for peptide synthesis. In
Scientific Research Applications
5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides for use in drug discovery, as well as in the study of protein-protein interactions. It can also be used as a standard for mass spectrometry analysis of peptides.
Mechanism of Action
The mechanism of action of 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 is not well understood, but it is thought to act as a competitive inhibitor of certain enzymes involved in peptide synthesis.
Biochemical and Physiological Effects:
5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 has no known biochemical or physiological effects on its own. However, when used in the synthesis of peptides, it can affect the properties of the resulting peptide, such as its solubility, stability, and bioactivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 in peptide synthesis is its ease of use and compatibility with standard peptide synthesis protocols. However, it can be expensive and may not be suitable for certain peptides or applications.
Future Directions
There are many potential future directions for research involving 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2. One area of interest is the development of new methods for peptide synthesis using 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 as a building block. Another area is the study of the biochemical and physiological effects of peptides synthesized using 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2, with the goal of developing new drugs or therapies. Additionally, the use of 5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideH2 as a standard for mass spectrometry analysis of peptides could be further explored and optimized.
properties
IUPAC Name |
5-(tert-butylsulfamoyl)-N-ethyl-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-6-15-13(17)11-9-10(7-8-12(11)20-5)21(18,19)16-14(2,3)4/h7-9,16H,6H2,1-5H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYCBOZRIJQNHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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